molecular formula C26H28N4O6 B2536009 9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-12-0

9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2536009
CAS RN: 539845-12-0
M. Wt: 492.532
InChI Key: FHXWVPYKQQEKBQ-UHFFFAOYSA-N
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Description

The compound of interest, 9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of the triazoloquinazolinone family. These compounds are known for their potential biological activities and their complex molecular structure that allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves the reaction of 3-amino-1,2,4-triazole with various arylidene derivatives. In the case of the compound , the synthesis would likely involve a similar heterocyclization process as described in the first paper, where the direction of heterocyclization has been established and potential mechanisms for the formation of the pyrimidine heterocycle have been analyzed . The second paper provides insight into the synthesis of related compounds, where the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of a base leads to the formation of 1,2,4-triazoloquinazolinones . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazolinone ring system. The presence of multiple methoxy groups in the compound of interest suggests increased molecular complexity and potential for hydrogen bonding. The exact structure would require further analysis, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Triazoloquinazolinones can undergo a variety of chemical reactions due to the presence of reactive sites within their structure. The first paper suggests that the formation of the pyrimidine heterocycle is a key step in the synthesis of these compounds . The second paper indicates that the triazoloquinazolinones can be further modified by dehydrogenation or by reaction with active methylene compounds to produce condensed products . These reactions could be explored to modify the compound of interest and to create derivatives with different properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones would be influenced by their molecular structure. The presence of methoxy groups would affect the compound's solubility in organic solvents and could also impact its melting point. The compound's stability, reactivity, and potential biological activity would be determined by the arrangement of the rings and the substituents attached to them. The papers provided do not give specific details on the physical and chemical properties of the compound , but these properties could be inferred from the general behavior of similar triazoloquinazolinone derivatives .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute a significant class of compounds in medicinal chemistry due to their structural stability and the ability to be functionalized with various bioactive moieties. These compounds are found in over 200 naturally occurring alkaloids and have been synthesized in numerous variants for potential medicinal applications. Their broad spectrum of biological activities includes antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). This highlights the potential of quinazoline derivatives, including the compound , in contributing to the development of new antibacterial agents.

Triazole Derivatives and Their Applications

Triazole derivatives, similar in some structural aspects to the triazoloquinazolinone core of the compound , have been the subject of extensive research due to their wide range of biological activities. These compounds have been investigated for their potential uses in treating various diseases, including metabolic disorders, cancer, neurological disorders, and cardiovascular diseases. The fat-reducing properties of certain triazole derivatives, attributed to their actions like prevention of muscle protein catabolism and enhancement of thermogenesis and lipid oxidation, suggest their utility in weight management treatments. Additionally, their experimental exploration for anti-cancer, anti-diabetic, and anti-inflammatory properties indicates a broad spectrum of potential therapeutic applications (Gavaraskar et al., 2015).

Optoelectronic Applications

Beyond medicinal chemistry, the structural motif of quinazoline derivatives has found applications in the field of optoelectronics. Research on quinazoline and pyrimidine derivatives has led to the development of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating innovative optoelectronic materials, indicating the potential utility of the compound in this domain as well (Lipunova et al., 2018).

properties

IUPAC Name

9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6/c1-32-18-11-6-8-15(23(18)35-4)22-21-16(9-7-10-17(21)31)27-26-28-25(29-30(22)26)14-12-19(33-2)24(36-5)20(13-14)34-3/h6,8,11-13,22H,7,9-10H2,1-5H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWVPYKQQEKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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